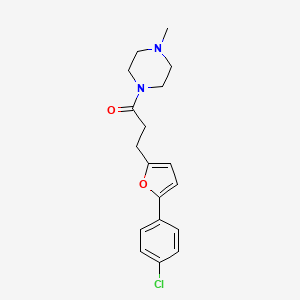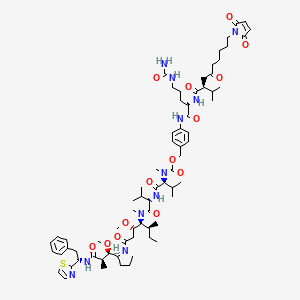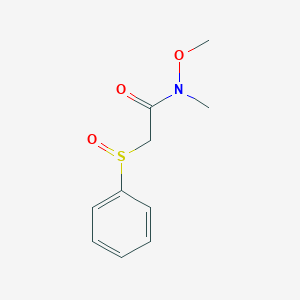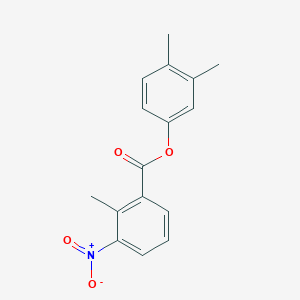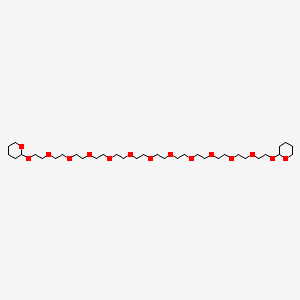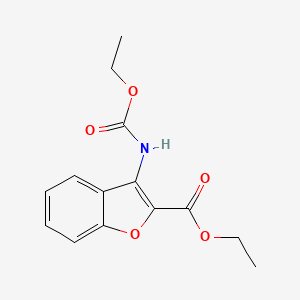
Methyl(1-naphthyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1-naphthyl)phenylsilane is an organosilicon compound with the molecular formula C17H16Si. It is a unique compound that combines a methyl group, a naphthyl group, and a phenyl group attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(1-naphthyl)phenylsilane can be synthesized through the silylation of alcohols, silanols, and methoxysilanes. One common method involves the use of optically pure this compound in the presence of Lewis acid catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3]. This reaction is highly reactive and stereoselective, producing optically active (alkoxy)methyl(1-naphthyl)phenylsilanes with high enantiomeric excess .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques is essential to maintain the integrity of the compound during large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(1-naphthyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Substituted silanes with different functional groups.
Applications De Recherche Scientifique
Methyl(1-naphthyl)phenylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl(1-naphthyl)phenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The stereochemistry of the compound plays a crucial role in its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Structurally similar but lacks the naphthyl group.
Methyl(phenethyl)phenylsilane: Contains a phenethyl group instead of a naphthyl group.
Methyl(4-phenoxyphenyl)phenylsilane: Contains a phenoxy group instead of a naphthyl group.
Uniqueness
Methyl(1-naphthyl)phenylsilane is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Propriétés
Numéro CAS |
112170-78-2 |
|---|---|
Formule moléculaire |
C17H15Si |
Poids moléculaire |
247.38 g/mol |
InChI |
InChI=1S/C17H15Si/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
Clé InChI |
FCMAGGUZGKOPGQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

